3-Methylidene-8-(oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octane
Description
3-Methylidene-8-(oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octane is a bicyclic tropane analog characterized by a rigid 8-azabicyclo[3.2.1]octane core. This structure features a methylidene group (–CH₂–) at position 3 and an oxolane-3-carbonyl moiety (tetrahydrofuran-derived ester) at position 7.
Properties
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-(oxolan-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9-6-11-2-3-12(7-9)14(11)13(15)10-4-5-16-8-10/h10-12H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSLGJOVIYCDDSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3CCOC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidene-8-(oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core and the introduction of the methylene and tetrahydrofuran groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Nucleophiles such as halides, under various solvent conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for investigating biological processes at the molecular level.
Medicine: In medicine, this compound has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the development of new therapeutic agents.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in various industries, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 3-Methylidene-8-(oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 3
The methylidene group at position 3 distinguishes this compound from other tropane analogs. Key comparisons include:
- 3-Phenyl/4-Iodophenyl Derivatives: Compounds like methyl 3-(4-iodophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate () and WIN35,428 (3β-(4-fluorophenyl)tropane) exhibit high dopamine transporter (DAT) affinity due to aryl group hydrophobicity and π-π interactions .
- 3-Hydroxy/Acetoxy Derivatives: 3-Acetoxy-8-methyl-8-azabicyclo[3.2.1]octane-6-ol () and related calystegines () demonstrate glycosidase inhibition, suggesting that polar groups at position 3 can modulate enzymatic activity. The methylidene group’s nonpolar nature may shift pharmacological targets .
Position 8 Modifications
The oxolane-3-carbonyl group at position 8 is compared to:
- Sulfonamides: Pyrazole sulfonamide derivatives (e.g., (1R,3r,5S)-8-((3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(p-tolyloxy)-8-azabicyclo[3.2.1]octane) show non-opioid analgesic activity, with sulfonamide groups enhancing metabolic stability and solubility . The oxolane carbonyl may offer similar stability but with distinct steric effects due to the tetrahydrofuran ring.
- Carbamates/Esters : Precursors like exo-tert-butyl-3-[(6-bromo-2-pyridyl)oxy]-8-azabicyclo[3.2.1]octane-8-carboxylate () and ethyl 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate () are prodrugs hydrolyzed in vivo to active amines. The oxolane carbonyl’s electron-withdrawing nature may influence hydrolysis rates .
Bicyclic Core Modifications
- 5-Amino-3-azabicyclo[3.3.0]octane: Replacement of the 8-azabicyclo[3.2.1]octane core with 5-amino-3-azabicyclo[3.3.0]octane in Maraviroc analogs retains similar pKa (9.42–9.47) but alters conformational rigidity, reducing CCR5 antagonism potency .
- 8-Thiabicyclo[3.2.1]octane : Sulfur substitution in the bicyclic core () enhances insecticidal activity, highlighting the impact of heteroatom changes on target specificity .
Pharmacological and Physicochemical Properties
Pharmacological Activities
- DAT/Serotonin Transporter (SERT) Inhibition: Tropane analogs like RTI336 (3β-(4-chlorophenyl)-2β-(3-(4-methylphenyl)isoxazole)tropane) show nanomolar DAT affinity (Ki < 5 nM) . The methylidene group’s planar geometry may reduce DAT binding compared to aryl substituents.
- NK1 Antagonism : 8-Azabicyclo[3.2.1]octane benzylamines with C6 acidic groups (e.g., sulfonamides) achieve submicromolar hNK1 affinity (IC₅₀ ~ 0.1 μM) .
Physicochemical Properties
| Compound | Molecular Weight | logP* | pKa (Tertiary Amine) | Key Substituents |
|---|---|---|---|---|
| Target Compound | 265.3 | ~2.5 | ~9.4 | 3-Methylidene, 8-Oxolane-3-carbonyl |
| Maraviroc (8-Azabicyclo[3.2.1]octane) | 513.7 | 4.1 | 9.47 | 3-Amino, 4-(4-methyltriazole) |
| RTI336 | 388.9 | 4.8 | 8.9 | 3β-(4-Chlorophenyl), 2β-Isoxazole |
| WIN35,428 | 323.3 | 3.2 | 9.1 | 3β-(4-Fluorophenyl), 2β-Carbomethoxy |
*Estimated using fragment-based methods.
Biological Activity
3-Methylidene-8-(oxolane-3-carbonyl)-8-azabicyclo[3.2.1]octane is a bicyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the modulation of opioid receptors. This compound belongs to the class of azabicyclo compounds, characterized by a nitrogen atom in its bicyclic structure, which influences its biological activity.
Structural Characteristics
The structural formula of this compound includes a carbonyl group and a methylene bridge, contributing to its chemical reactivity and biological activity. The three-dimensional conformation of this compound is crucial for its interaction with various receptors in biological systems.
The primary mechanism of action for this compound involves its interaction with opioid receptors in the central nervous system (CNS). These interactions can lead to analgesic effects, making it a candidate for developing new analgesics or treatments for conditions related to opioid receptor activity.
Biological Activity and Therapeutic Applications
Research indicates that derivatives of azabicyclo[3.2.1]octane, including this compound, exhibit a range of biological activities:
- Opioid Receptor Modulation : This compound has shown potential as an opioid receptor modulator, which may provide therapeutic effects similar to existing analgesics but with potentially reduced side effects .
- Monoamine Reuptake Inhibition : Similar compounds have been identified as monoamine reuptake inhibitors, which are useful in treating disorders such as depression and anxiety .
Case Studies
- Kappa Opioid Receptor Antagonism : A study identified analogs of azabicyclo[3.2.1]octane that displayed potent and selective kappa opioid receptor antagonism, suggesting that modifications to the structure can enhance receptor selectivity and efficacy .
- Therapeutic Efficacy : In vivo studies have demonstrated that certain derivatives can reverse kappa agonist-induced diuresis in rats, indicating their potential utility in managing conditions associated with kappa receptor activity .
Summary of Research Findings
A summary table below highlights key findings from recent research on the biological activity of this compound and related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
